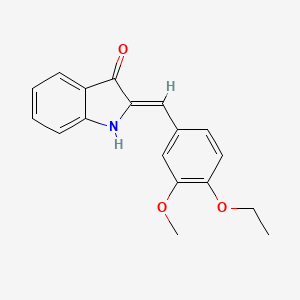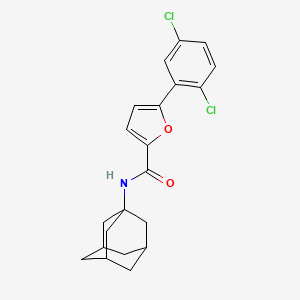![molecular formula C12H9F2N3O B10944112 7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10944112.png)
7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a furan ring, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. These reactions typically require the presence of a base and are carried out under anhydrous conditions to prevent hydrolysis.
Attachment of the Furan Ring: The furan ring can be attached to the pyrazolo[1,5-a]pyrimidine core through cross-coupling reactions such as Suzuki or Heck coupling. These reactions often require the use of palladium catalysts and appropriate ligands to achieve high yields.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher efficiency and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.
Analyse Chemischer Reaktionen
Reaktionstypen
7-(Difluormethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Furanring, unter Verwendung elektrophiler oder nucleophiler Reagenzien.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium, Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether, Natriumborhydrid in Methanol oder Ethanol.
Substitution: Elektrophile Reagenzien wie Halogene oder Sulfonylchloride, nucleophile Reagenzien wie Amine oder Thiole.
Wichtigste gebildete Produkte
4. Wissenschaftliche Forschungsanwendungen
7-(Difluormethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidin hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und Antikrebs-Eigenschaften.
Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und als Katalysator in industriellen Prozessen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 7-(Difluormethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 7-(Trifluormethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidin
- 7-(Difluormethyl)-5-(thiophen-2-yl)-2-methylpyrazolo[1,5-a]pyrimidin
- 7-(Difluormethyl)-5-(furan-2-yl)-2-ethylpyrazolo[1,5-a]pyrimidin
Einzigartigkeit
7-(Difluormethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidin ist aufgrund des Vorhandenseins der Difluormethylgruppe einzigartig, die bestimmte chemische Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität verleiht
Eigenschaften
Molekularformel |
C12H9F2N3O |
|---|---|
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H9F2N3O/c1-7-5-11-15-8(10-3-2-4-18-10)6-9(12(13)14)17(11)16-7/h2-6,12H,1H3 |
InChI-Schlüssel |
DFRPIAIRPHPMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl][5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10944031.png)
![4-(4-methylphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B10944045.png)
![6,8-Dichloro-2-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)imidazo[1,2-a]pyridine](/img/structure/B10944046.png)

![1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10944055.png)
![(5E)-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B10944059.png)
![3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10944064.png)

![N-[2-(difluoromethoxy)phenyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B10944096.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10944104.png)
![2-[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B10944105.png)
![7-(2,4-Dichlorophenyl)-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10944107.png)
![Cyclopenta[a]fluorene-4,10-dione, 1-phenyl-5,5a-dihydro-1H-1,2,5,10a-tetraaza-](/img/structure/B10944117.png)
![(2E)-2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10944120.png)
